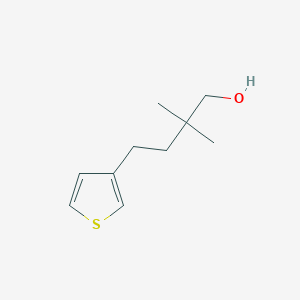

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol

Description

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanol backbone with two methyl groups at the second carbon position

Properties

Molecular Formula |

C10H16OS |

|---|---|

Molecular Weight |

184.30 g/mol |

IUPAC Name |

2,2-dimethyl-4-thiophen-3-ylbutan-1-ol |

InChI |

InChI=1S/C10H16OS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7,11H,3,5,8H2,1-2H3 |

InChI Key |

OONBXTJXDYLGRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CSC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with a suitable butanol derivative under controlled conditions. For instance, a Grignard reaction can be employed where thiophene is reacted with a Grignard reagent derived from 2,2-dimethylbutan-1-ol. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiophene ring can be reduced under specific conditions to form a tetrahydrothiophene derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.

Major Products

Oxidation: 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-one.

Reduction: 2,2-Dimethyl-4-(tetrahydrothiophen-3-yl)butan-1-ol.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiophene-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1-butanol: An isomeric hexanol used primarily as a solvent.

Thiophene: A simpler analog without the butanol moiety, widely used in organic synthesis.

2,3-Dimethyl-3-(thiophen-3-yl)butan-2-ol: A closely related compound with similar structural features.

Uniqueness

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of both a thiophene ring and a butanol backbone with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure

The chemical structure of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol includes a thiophene ring and a hydroxyl group, which are crucial for its biological activity. The presence of the thiophene moiety is known to enhance interactions with biological targets.

Antimicrobial Properties

Research indicates that 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol exhibits significant antimicrobial activity. It has been investigated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

| Pathogen | Assay Method | MIC (µg/mL) |

|---|---|---|

| Bacillus cereus | Broth microdilution | 50 |

| Colletotrichum gloeosporioides | Broth microdilution | 128 |

| Alternaria alternata | Broth microdilution | 32 |

These results suggest that the compound's antimicrobial properties could be harnessed in developing new therapeutic agents against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, a key mediator in inflammatory responses.

| Cell Line | Inhibition (%) | Reference Control |

|---|---|---|

| RAW 264.7 macrophages | 86.9% | Dexamethasone (62.2%) |

This inhibition suggests a promising avenue for further exploration in treating inflammatory diseases .

The biological activity of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol can be attributed to its structural components:

- Thiophene Ring Interactions : The thiophene moiety can engage in π–π interactions with aromatic residues in proteins, potentially altering their function.

- Hydroxyl Group Role : The hydroxyl group facilitates hydrogen bonding, enhancing the compound's binding affinity to biological targets.

These interactions can modulate various biochemical pathways, leading to the observed antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have explored the efficacy of thiophene derivatives similar to 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol:

- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity : In vivo studies showed that compounds with a thiophene structure significantly reduced inflammation markers in animal models of arthritis.

These findings reinforce the potential application of this compound in pharmaceutical development targeting infections and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.